4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride
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Overview
Description
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core with a chlorine atom at the 4-position and a sulfonyl chloride group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride typically involves the chlorination of thieno[3,2-d]pyrimidine derivatives. One common method includes the reaction of thieno[3,2-d]pyrimidine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 6-position. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Major products are sulfonic acids.
Reduction: Major products are sulfinic acids.
Scientific Research Applications
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride involves its ability to interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. This reactivity makes it a valuable tool in the study of enzyme mechanisms and protein functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride
- 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
- 6-Bromo-4-Chlorothieno[2,3-d]pyrimidine
Uniqueness
4-Chlorothieno
Properties
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O2S2/c7-6-5-3(9-2-10-6)1-4(13-5)14(8,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHMPPJFJTVIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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